9-(Hydroxymethyl)-2,2,4a,6a,6b,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-3,4,10-triol
9-(Hydroxymethyl)-2,2,4a,6a,6b,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-3,4,10-triol
Soyasapogenol a belongs to the class of organic compounds known as triterpenoids. These are terpene molecules containing six isoprene units. Soyasapogenol a exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, soyasapogenol a is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, soyasapogenol a can be found in pulses and soy bean. This makes soyasapogenol a a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
508-01-0
VCID:
VC0192423
InChI:
InChI=1S/C30H50O4/c1-25(2)16-19-18-8-9-21-27(4)12-11-22(32)28(5,17-31)20(27)10-13-30(21,7)29(18,6)15-14-26(19,3)24(34)23(25)33/h8,19-24,31-34H,9-17H2,1-7H3/t19-,20+,21+,22-,23-,24+,26+,27-,28+,29+,30+/m0/s1
SMILES:
Molecular Formula:
C30H50O4
Molecular Weight:
474.7 g/mol
9-(Hydroxymethyl)-2,2,4a,6a,6b,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-3,4,10-triol
CAS No.: 508-01-0
Natural Products
VCID: VC0192423
Molecular Formula: C30H50O4
Molecular Weight: 474.7 g/mol
CAS No. | 508-01-0 |
---|---|
Product Name | 9-(Hydroxymethyl)-2,2,4a,6a,6b,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-3,4,10-triol |
Molecular Formula | C30H50O4 |
Molecular Weight | 474.7 g/mol |
IUPAC Name | (3R,4S,4aR,6aR,6aS,6bR,8aR,9S,10S,12aR,14bS)-9-(hydroxymethyl)-2,2,4a,6a,6b,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-3,4,10-triol |
Standard InChI | InChI=1S/C30H50O4/c1-25(2)16-19-18-8-9-21-27(4)12-11-22(32)28(5,17-31)20(27)10-13-30(21,7)29(18,6)15-14-26(19,3)24(34)23(25)33/h8,19-24,31-34H,9-17H2,1-7H3/t19-,20+,21+,22-,23-,24+,26+,27-,28+,29+,30+/m0/s1 |
Standard InChIKey | CDDWAYFUFNQLRZ-UHFFFAOYSA-N |
Isomeric SMILES | C[C@]12CC[C@@H]([C@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC([C@H]([C@H]5O)O)(C)C)C)C)C)(C)CO)O |
Canonical SMILES | CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC2(C(C1O)O)C)C)C)(C)CO)O)C)C |
Melting Point | 308-312°C |
Physical Description | Solid |
Description | Soyasapogenol a belongs to the class of organic compounds known as triterpenoids. These are terpene molecules containing six isoprene units. Soyasapogenol a exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, soyasapogenol a is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, soyasapogenol a can be found in pulses and soy bean. This makes soyasapogenol a a potential biomarker for the consumption of these food products. |
Synonyms | olean-12-ene-3,21,22,23-tetrol soyasapogenol A |
PubChem Compound | 12442845 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume